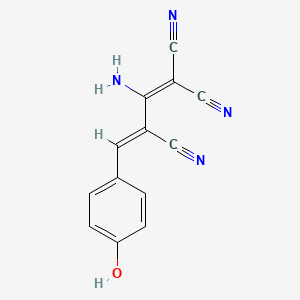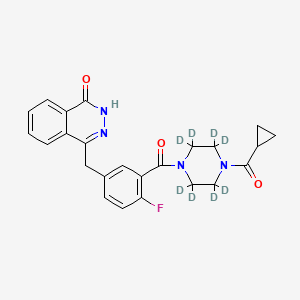
Rafoxanide-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rafoxanide 13C6 is a labeled version of Rafoxanide, a salicylanilide compound used primarily as an antiparasitic agent. It is specifically designed for use in analytical and research applications, where the isotopic labeling with carbon-13 (13C6) allows for precise tracking and analysis in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rafoxanide 13C6 involves the incorporation of carbon-13 into the benzoyl ring of Rafoxanide. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 13C-labeled benzoyl chloride.
Formation of Intermediate: The labeled benzoyl chloride reacts with 3-chloro-4-(4-chlorophenoxy)aniline to form an intermediate.
Final Product: The intermediate undergoes further reactions with iodine and other reagents to yield Rafoxanide 13C6.
Industrial Production Methods
Industrial production of Rafoxanide 13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Rafoxanide 13C6 undergoes various chemical reactions, including:
Oxidation: Rafoxanide 13C6 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Rafoxanide 13C6 into reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds .
Wissenschaftliche Forschungsanwendungen
Rafoxanide 13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Rafoxanide in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Rafoxanide.
Industry: Utilized in the development of new antiparasitic formulations and veterinary medicines.
Wirkmechanismus
Rafoxanide 13C6 exerts its effects primarily through its action as an anthelmintic agent. It targets specific enzymes and pathways in parasites, leading to their death. The compound induces endoplasmic reticulum stress and activates the unfolded protein response, which can lead to apoptosis in certain cells. This mechanism is particularly relevant in its potential use against non-small cell lung cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Closantel: Another salicylanilide with similar antiparasitic properties.
Fenbendazole: A benzimidazole compound used as an anthelmintic.
Albendazole: Another benzimidazole with broad-spectrum antiparasitic activity
Uniqueness
Rafoxanide 13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and pharmacokinetic analysis .
Eigenschaften
Molekularformel |
C19H11Cl2I2NO3 |
|---|---|
Molekulargewicht |
631.96 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)/i7+1,8+1,11+1,14+1,16+1,18+1 |
InChI-Schlüssel |
NEMNPWINWMHUMR-QBPDDYRQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)I)I)O)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)
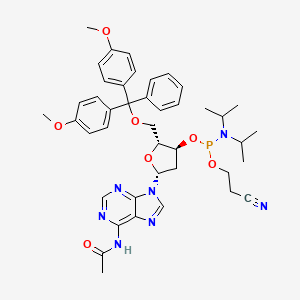
![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)


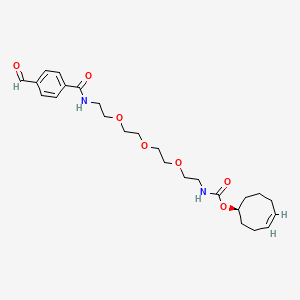
![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)


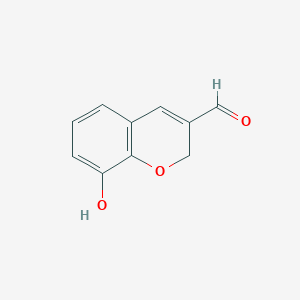
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)
